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Compound of Interest

Compound Name: Nickel--zirconium (2/1)

Cat. No.: B15485203 Get Quote

An In-Depth Technical Guide to the Crystal Structure of Nickel-Zirconium (Ni₂Zr)

This technical guide provides a comprehensive overview of the crystal structure and space

group of the intermetallic compound Nickel-Zirconium (2/1), with the chemical formula Ni₂Zr.

The information is intended for researchers, scientists, and professionals in materials science

and drug development who require detailed crystallographic data and an understanding of its

determination.

Crystallographic Data for Ni₂Zr
The Nickel-Zirconium (2/1) compound crystallizes in a highly symmetric cubic structure. It is

classified as a C15 Laves phase, a common and technologically important structural motif for

AB₂ intermetallic compounds. The crystallographic data, sourced from the Materials Project, is

summarized in the table below.[1]
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Property Value

Chemical Formula Ni₂Zr

Crystal System Cubic

Space Group Fd-3m

Space Group Number 227

Structure Type C15 (Cubic Laves)

Lattice Parameters a = b = c = 6.91 Å

α = β = γ = 90°

Unit Cell Volume 330.22 Å³

Number of Atoms per Unit Cell 24

Density 8.39 g/cm³

Wyckoff Positions Zr: 8b (0, 1/2, 0)

Ni: 16c (1/8, 1/8, 1/8)

Bond Lengths Zr-Ni: 2.87 Å

Ni-Ni: 2.44 Å

Structural Description
In the Ni₂Zr crystal structure, the zirconium atoms are positioned in a 12-coordinate geometry,

each bonded to twelve equivalent nickel atoms.[1] The nickel atoms are bonded to six

zirconium atoms and six other nickel atoms, forming interconnected cuboctahedra.[1] This

arrangement results in a densely packed and stable structure.

Experimental Protocol for Crystal Structure
Determination
The determination of the crystal structure of intermetallic compounds like Ni₂Zr is typically

achieved through powder X-ray Diffraction (XRD). The following protocol outlines the general
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methodology.

3.1. Synthesis of Ni₂Zr

Material Preparation: High-purity nickel (99.9% or higher) and zirconium (99.9% or higher)

are weighed in a 2:1 stoichiometric ratio.

Arc Melting: The constituent elements are melted together in an arc furnace under an inert

argon atmosphere to prevent oxidation. The sample is typically melted and re-melted several

times to ensure homogeneity.

Annealing: The resulting ingot is sealed in a quartz tube under vacuum and annealed at a

high temperature (e.g., 900-1000 °C) for an extended period (e.g., one week) to promote the

formation of a single-phase, well-ordered crystalline structure.

Sample Preparation: A portion of the annealed ingot is crushed into a fine powder using a

mortar and pestle.

3.2. X-ray Diffraction Data Collection

Instrumentation: A powder X-ray diffractometer (e.g., Rigaku MiniFlex or similar) equipped

with a Cu Kα radiation source (λ ≈ 1.54 Å) is used.

Data Acquisition: The powdered sample is mounted on a sample holder, and the XRD

pattern is recorded over a 2θ range (e.g., 20° to 80°) with a defined step size and scan

speed.

3.3. Data Analysis and Structure Refinement

Phase Identification: The diffraction peaks in the obtained XRD pattern are compared with

standard diffraction patterns from databases like the Joint Committee on Powder Diffraction

Standards (JCPDS) to confirm the presence of the Ni₂Zr Laves phase and to identify any

secondary phases.

Lattice Parameter Calculation: The positions of the diffraction peaks are used to calculate the

lattice parameters of the crystal structure using unit cell refinement techniques.
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Rietveld Refinement: For a detailed structural analysis, Rietveld refinement of the powder

diffraction data is performed. This method involves fitting a calculated diffraction pattern,

based on a known structural model (in this case, the C15 Laves phase), to the experimental

data. The refinement process optimizes structural parameters such as lattice parameters,

atomic positions, and site occupancies to achieve the best possible fit between the

calculated and observed patterns.

Visualization of the Crystallographic Workflow
The logical flow of determining the crystal structure of Ni₂Zr via X-ray diffraction is illustrated in

the diagram below.
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Caption: Workflow for Crystal Structure Determination of Ni₂Zr.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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